Cas no 2228237-23-6 (1-(3-chloropyridin-4-yl)cyclopropylmethanol)

1-(3-chloropyridin-4-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloropyridin-4-yl)cyclopropylmethanol
- [1-(3-chloropyridin-4-yl)cyclopropyl]methanol
- EN300-1975255
- 2228237-23-6
-
- インチ: 1S/C9H10ClNO/c10-8-5-11-4-1-7(8)9(6-12)2-3-9/h1,4-5,12H,2-3,6H2
- InChIKey: APPBVCCQFODDDR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=CC=1C1(CO)CC1
計算された属性
- せいみつぶんしりょう: 183.0450916g/mol
- どういたいしつりょう: 183.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(3-chloropyridin-4-yl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975255-2.5g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1975255-5.0g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1975255-0.05g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1975255-0.25g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1975255-0.1g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1975255-1.0g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1975255-5g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1975255-0.5g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1975255-10.0g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1975255-10g |
[1-(3-chloropyridin-4-yl)cyclopropyl]methanol |
2228237-23-6 | 10g |
$5774.0 | 2023-09-16 |
1-(3-chloropyridin-4-yl)cyclopropylmethanol 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
1-(3-chloropyridin-4-yl)cyclopropylmethanolに関する追加情報
Comprehensive Overview of 1-(3-chloropyridin-4-yl)cyclopropylmethanol (CAS No. 2228237-23-6)
1-(3-chloropyridin-4-yl)cyclopropylmethanol (CAS No. 2228237-23-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropylmethanol moiety and 3-chloropyridin-4-yl group, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features make it a valuable building block for drug discovery and development, particularly in targeting enzyme inhibition and receptor modulation.
The growing interest in 1-(3-chloropyridin-4-yl)cyclopropylmethanol is driven by its potential applications in modern therapeutics. Researchers are exploring its role in the development of novel small-molecule inhibitors, which are increasingly sought after in oncology and neurology. The compound's ability to interact with specific biological targets aligns with the current trend toward precision medicine, a hot topic in the pharmaceutical industry. Additionally, its chloropyridine derivative nature makes it a candidate for agrochemical formulations, addressing the demand for sustainable crop protection solutions.
From a synthetic chemistry perspective, CAS No. 2228237-23-6 exemplifies the importance of heterocyclic compounds in medicinal chemistry. The cyclopropyl ring, known for its strain and reactivity, contributes to the compound's unique pharmacokinetic properties. This has led to its inclusion in high-throughput screening libraries, where researchers seek to identify new lead compounds for drug discovery. The compound's stability and solubility profile further enhance its utility in formulation development, a key consideration for bioavailability optimization.
In the context of green chemistry, 1-(3-chloropyridin-4-yl)cyclopropylmethanol has been studied for its potential to reduce environmental impact. The push toward sustainable synthesis methods has prompted investigations into catalytic processes for its production, minimizing waste and energy consumption. This aligns with global initiatives to promote eco-friendly chemical manufacturing, a subject of increasing relevance in both academic and industrial settings.
The compound's relevance extends to computational chemistry and AI-driven drug design. With the rise of machine learning in molecular modeling, researchers are leveraging tools to predict the interactions of 1-(3-chloropyridin-4-yl)cyclopropylmethanol with biological targets. This approach accelerates the identification of potential therapeutic applications, reducing the time and cost associated with traditional screening methods. Such advancements are particularly valuable in addressing unmet medical needs, a priority for healthcare systems worldwide.
Quality control and analytical characterization of CAS No. 2228237-23-6 are critical for ensuring its consistent performance in research and development. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. These methods are essential for meeting regulatory standards, particularly in pharmaceutical applications where impurities can significantly impact safety and efficacy.
Looking ahead, the versatility of 1-(3-chloropyridin-4-yl)cyclopropylmethanol positions it as a compound of enduring interest. Its applications span from central nervous system (CNS) drug development to agrochemical innovation, reflecting the interdisciplinary nature of modern chemical research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in the quest for novel solutions to complex challenges in health and agriculture.
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